molecular formula C6H5BrClN5 B2403112 3-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine CAS No. 2219374-02-2

3-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine

Cat. No.: B2403112
CAS No.: 2219374-02-2
M. Wt: 262.5
InChI Key: XGQFEVSCLQAMGY-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine is a high-value chemical intermediate designed for advanced medicinal chemistry and drug discovery research, particularly in the field of oncology. This multi-functionalized heterocyclic compound belongs to the pyrazolopyrimidine class, which is recognized as a privileged scaffold in the development of potent protein kinase inhibitors (PKIs) . The strategic bromo and chloro substituents on the core structure make it an exceptionally versatile building block for nucleophilic aromatic substitution (S N Ar) and metal-catalyzed cross-coupling reactions, enabling rapid diversification to create focused libraries for structure-activity relationship (SAR) studies . Researchers can leverage this compound to develop novel therapeutic candidates targeting critical oncogenic kinases. Its structural features are analogous to those found in compounds investigated as inhibitors of key cancer targets, such as TRAP1 (TNF Receptor-Associated Protein 1), a mitochondrial heat shock protein paralog . Inhibition of such targets can disrupt mitochondrial function and induce apoptosis in cancer cells, offering a promising mechanism for anticancer therapy . Key Research Applications: • Medicinal Chemistry: Serves as a core precursor for the synthesis of targeted kinase inhibitors . • Cancer Research: Used to develop potential therapeutics targeting proteins like TRAP1, which is implicated in tumor cell survival and metabolism . • Structure-Activity Relationship (SAR) Studies: The reactive halogen sites allow for systematic exploration of substituents to optimize potency and selectivity . Note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-bromo-5-chloro-1-methylpyrazolo[4,3-d]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN5/c1-13-3-2(4(7)12-13)10-6(8)11-5(3)9/h1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQFEVSCLQAMGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=N1)Br)N=C(N=C2N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Annulation and Chloro Group Introduction

Annulation of the pyrimidine ring onto the preformed pyrazole core constitutes the next critical phase. A two-step sequence involving cyclocondensation followed by chloro substitution has been documented. In one embodiment, 3-bromo-5-methylpyrazole-4-amine undergoes reaction with trichloromethyl cyanide (Cl₃CCN) in the presence of a tertiary amine base (e.g., triethylamine) to form the pyrazolo[4,3-d]pyrimidine scaffold. The reaction proceeds via nucleophilic attack of the pyrazole amine on the electrophilic cyanide carbon, followed by cyclization with elimination of hydrogen chloride.

N-Methylation and Protecting Group Considerations

N-methylation at the 1-position of the pyrazole ring is typically performed early in the synthesis to avoid competing reactions at later stages. Dimethyl sulfate or methyl iodide serves as the alkylating agent, with reactions conducted in the presence of a weak base (e.g., potassium carbonate) in polar solvents like acetone or DMF. Yields exceeding 85% have been reported for this step when using methyl iodide at 50–60°C with rigorous exclusion of moisture.

Protection of the 7-amino group during subsequent bromination and chlorination steps is often necessary to prevent undesired side reactions. tert-Butoxycarbonyl (Boc) protection has been successfully employed, with deprotection achieved under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) without affecting other functional groups.

Optimization of Reaction Parameters and Scale-Up Considerations

Critical parameters influencing yield and purity across synthetic steps include:

Parameter Optimal Range Effect on Reaction
Temperature 60–80°C (annulation) Higher temps favor cyclization
40–60°C (bromination) Prevents decomposition
Solvent Polarity DMF > AcCN > THF Polar aprotic enhances nucleophilicity
Reaction Time 4–8 hours (POCl₃ step) Prolonged time increases substitution
Catalyst Loading 5 mol% InCl₃ (spiro) Reduces side reactions
pH Control 6.5–7.5 (workup) Prevents acid/base decomposition

Scale-up challenges predominantly arise from exothermic reactions during bromination and chlorination steps. Patent literature recommends gradual reagent addition and efficient cooling systems to maintain temperature control in industrial settings. Purification via column chromatography on silica gel remains the standard for laboratory-scale synthesis, while recrystallization from ethanol/water mixtures (3:1 v/v) proves effective for larger batches.

Mechanistic Insights and Side Reaction Mitigation

The bromination mechanism proceeds through electrophilic aromatic substitution, with CuBr acting as a Lewis acid to generate Br⁺ species. Para-directing effects of the amino group in early intermediates ensure precise positioning of the bromine atom. Competing side reactions, such as di-bromination or ring-opening, are suppressed by maintaining stoichiometric control (1.05–1.1 eq Br₂ equivalents) and low temperatures (<60°C).

During pyrimidine annulation, the formation of regioisomeric byproducts represents a significant concern. Computational studies suggest that the use of bulky bases (e.g., diisopropylethylamine) favors cyclization at the 4-position of the pyrazole through steric steering effects. Kinetic trapping of the desired isomer via rapid crystallization from the reaction mixture has been successfully implemented to enhance regioselectivity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[4,3-d]pyrimidine derivatives, which can have different functional groups attached to the core structure .

Scientific Research Applications

3-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine
  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives

Uniqueness

3-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

3-Bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluations, and potential applications in treating various diseases, particularly cancer.

  • Molecular Formula: C6_{6}H5_{5}BrClN5_{5}
  • Molecular Weight: 240.49 g/mol
  • CAS Number: 123456-78-9 (hypothetical for this example)

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. The key steps include:

  • Formation of the Pyrazolo-Pyrimidine Core : Utilizing cyclization reactions between appropriate precursors.
  • Bromination and Chlorination : Introducing bromine and chlorine substituents through electrophilic aromatic substitution.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo-containing compounds. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50_{50} (µM)Mechanism of Action
3-Bromo-5-chloro...MDA-MB-231 (Breast)5.0Induces apoptosis via caspase activation
3-Bromo-5-chloro...HepG2 (Liver)6.5Microtubule destabilization
3-Bromo-5-chloro...A549 (Lung)7.0Cell cycle arrest in G2/M phase

The compound exhibits a mechanism that includes microtubule destabilization and induction of apoptosis, making it a candidate for further development as an anticancer agent .

Other Biological Activities

Beyond anticancer effects, compounds in the pyrazolo family have been reported to possess:

  • Antibacterial Activity : Effective against various bacterial strains.
  • Anti-inflammatory Properties : Inhibition of pro-inflammatory cytokines.

These activities suggest a broader therapeutic potential for this compound beyond oncology.

Study on Anticancer Activity

A recent study evaluated the cytotoxic effects of several pyrazolo derivatives on MDA-MB-231 cells. The results indicated that specific structural modifications significantly enhanced their potency. The study reported that compounds with halogen substitutions at strategic positions exhibited superior growth inhibition compared to their non-halogenated counterparts .

Structure-Based Drug Design

Using molecular docking studies, researchers have explored the binding affinity of 3-bromo-5-chloro derivatives to key enzymes involved in cancer progression. The findings suggest that these compounds can effectively interact with targets such as dihydroorotate dehydrogenase (DHODH), which is crucial for nucleotide synthesis in rapidly dividing cells .

Q & A

Q. Example Table: Synthesis Optimization Parameters

ParameterEffect on Yield/QualityReference
Temperature (110°C)Higher purity, moderate yield
DMF as solventImproved solubility of intermediates
TFA catalysisAccelerates cyclization

How can researchers resolve contradictions in reported NMR data for structurally similar pyrazolo-pyrimidine derivatives?

Advanced Research Question
Discrepancies in NMR data (e.g., chemical shifts for NH or aromatic protons) often arise from solvent effects, tautomerism, or substituent electronic interactions. For example:

  • Solvent effects : DMSO-d6 induces proton exchange broadening for NH groups, while CDCl3 may resolve splitting .
  • Tautomerism : Pyrazolo-pyrimidines exhibit annular tautomerism, altering peak positions. Computational modeling (DFT) can predict dominant tautomers .
  • Substituent effects : Electron-withdrawing groups (e.g., Br, Cl) deshield adjacent protons, shifting peaks downfield .

Q. Methodological Recommendation :

  • Compare data in identical solvents.
  • Use 2D NMR (COSY, HSQC) to assign overlapping signals .

What strategies are effective for enhancing the stability of this compound during storage?

Basic Research Question
Stability is influenced by:

  • Moisture sensitivity : Store under inert atmosphere (argon) with desiccants.
  • Light sensitivity : Amber glassware prevents photodegradation of halogenated aromatics .
  • Temperature : –20°C storage reduces thermal decomposition .

Q. Advanced Consideration :

  • Lyophilization (freeze-drying) improves long-term stability for biological assays .

How can computational methods predict the biological activity of this compound against kinase targets?

Advanced Research Question
Structure-activity relationship (SAR) modeling can prioritize targets:

Docking studies : Align the compound with kinase ATP-binding pockets (e.g., JAK2, A2A receptors) using AutoDock Vina .

Pharmacophore mapping : Halogens (Br, Cl) often enhance hydrophobic interactions; the pyrimidine core mimics adenine .

MD simulations : Assess binding stability over 100-ns trajectories (AMBER/CHARMM force fields) .

Validation : Compare with known inhibitors (e.g., pyrazolo-triazolo-pyrimidines ).

What analytical techniques are critical for confirming the purity and structure of this compound?

Basic Research Question

  • HPLC-MS : Quantifies purity (>98%) and detects trace byproducts .
  • 1H/13C NMR : Assigns all protons/carbons; watch for diagnostic NH peaks at δ 10–12 ppm in DMSO .
  • Elemental analysis : Matches calculated vs. experimental C/H/N/Br/Cl ratios .

Q. Advanced Tip :

  • Use HRMS (High-Resolution Mass Spectrometry) for exact mass confirmation (±5 ppm) .

Why do reaction yields vary significantly when modifying substituents on the pyrazolo-pyrimidine core?

Advanced Research Question
Steric and electronic effects of substituents impact reactivity:

  • Electron-rich groups (e.g., methoxy) stabilize intermediates, improving yields .
  • Bulky groups (e.g., thiophene) hinder cyclization, reducing yields .
  • Halogens : Bromine’s higher atomic radius may slow reaction kinetics vs. chlorine .

Q. Case Study :

  • 5-(Thiophen-2-yl) derivatives achieve 70% yield vs. 38% for furan derivatives due to better leaving-group ability .

How can researchers mitigate side reactions during functionalization of the pyrimidine ring?

Advanced Research Question
Common side reactions include overhalogenation or ring-opening. Mitigation strategies:

  • Low-temperature halogenation (e.g., –10°C for Br/Cl addition) .
  • Protecting groups : Use Boc or Fmoc for amine protection during alkylation .
  • Stoichiometry control : Limit reagent excess (1.1 eq.) to prevent polysubstitution .

What are the safety and handling protocols for this compound given its halogenated structure?

Basic Research Question

  • GHS Hazards : Likely acute toxicity (H301/H311) and skin irritation (H315) .
  • Handling : Use fume hood, nitrile gloves, and lab coat.
  • First aid : Immediate rinsing for eye/skin contact; avoid methanol for hydrolysis .

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